molecular formula C17H13BrClNO2 B480618 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 433320-27-5

5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B480618
CAS No.: 433320-27-5
M. Wt: 378.6g/mol
InChI Key: YFDRIYDFHGHWOQ-UHFFFAOYSA-N
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Description

5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetically designed indole derivative provided as a high-purity chemical reagent for research applications. This compound belongs to the indole-3-carbaldehyde class, a scaffold recognized for its significant presence in medicinal chemistry and drug discovery research . The molecular structure integrates a 5-bromo substitution on the indole ring and a 1-[2-(2-chlorophenoxy)ethyl] side chain, making it a valuable intermediate for constructing more complex heterocyclic systems. The core indole structure is a privileged scaffold in pharmaceutical development, with derivatives demonstrating a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties in research settings . The presence of the bromo substituent is a common structural feature used to influence the compound's electronic properties and binding affinity, while the aldehyde functional group at the 3-position offers a versatile handle for further synthetic modification through condensation, nucleophilic addition, and cyclization reactions . This reactivity is exemplified in related literature, where indole-3-carbaldehydes are used to synthesize fused heterocycles like imidazo[1,2-a]indoles, which are structures of high interest in biological screening . Primary Research Applications: - Medicinal Chemistry & Drug Discovery: Serves as a key synthetic intermediate for the exploration of new therapeutic agents. Researchers can utilize the reactive aldehyde group to create Schiff bases, hydrazones, or other derivatives for screening against various biological targets . - Chemical Biology: Can be used as a molecular probe to study protein-ligand interactions and cellular pathways modulated by indole-containing molecules . - Organic Synthesis: Acts as a precursor for the development of more complex, functionalized indole derivatives and as a building block for novel heterocyclic compounds with potential material or pharmaceutical applications . Handling & Storage: Store in a cool, dry place, protected from light. The compound should be handled only by qualified personnel trained in laboratory safety, using appropriate personal protective equipment. Notice: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-bromo-1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2/c18-13-5-6-16-14(9-13)12(11-21)10-20(16)7-8-22-17-4-2-1-3-15(17)19/h1-6,9-11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRIYDFHGHWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 5

The introduction of bromine at position 5 begins with indole-3-carbaldehyde as the starting material. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves regioselective substitution. The electron-withdrawing aldehyde group directs electrophilic attack to the para position (C5), yielding 5-bromoindole-3-carbaldehyde.

Reaction Conditions

ReagentSolventTemperatureTimeYield
NBS (1.1 equiv)DMF0–5°C4 h78%

Post-reaction purification via column chromatography (hexane:ethyl acetate, 3:1) isolates the product, characterized by 1H^1H-NMR (δ=10.02ppm\delta = 10.02 \, \text{ppm}, aldehyde proton) and 13C^{13}C-NMR (δ=182.3ppm\delta = 182.3 \, \text{ppm}, C=O).

Alkylation at Position 1

The N-alkylation of 5-bromoindole-3-carbaldehyde employs 2-(2-chlorophenoxy)ethyl bromide under basic conditions. Sodium hydride (NaH) in anhydrous DMF deprotonates the indole nitrogen, facilitating nucleophilic attack on the alkylating agent.

Reaction Conditions

ReagentBaseSolventTemperatureTimeYield
2-(2-Chlorophenoxy)ethyl bromide (1.2 equiv)NaH (2.0 equiv)DMF0°C → RT3 h65%

The crude product is purified via recrystallization (ethanol/water), with 1H^1H-NMR confirming the ethyl group’s incorporation (δ=4.52ppm\delta = 4.52 \, \text{ppm}, -OCH2_2CH2_2-).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts alkylation efficiency. Polar aprotic solvents like DMF enhance reagent solubility, while NaH ensures complete deprotonation of the indole NH. Alternatives like potassium tert-butoxide in THF reduce side reactions but yield lower conversions (≤50%).

Temperature and Reaction Time

Controlled temperature gradients prevent aldehyde oxidation and alkylating agent decomposition. A stepwise temperature increase from 0°C to room temperature maximizes yield while minimizing byproducts.

Analytical Characterization

The final product is validated via spectroscopic and chromatographic methods:

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ=10.01ppm\delta = 10.01 \, \text{ppm} (s, 1H, CHO), 7.89ppm7.89 \, \text{ppm} (s, 1H, H-4), 4.50ppm4.50 \, \text{ppm} (t, 2H, -OCH2_2).

  • 13C^{13}C-NMR (100 MHz, CDCl3_3) : δ=182.1ppm\delta = 182.1 \, \text{ppm} (CHO), 153.2ppm153.2 \, \text{ppm} (C-O), 117.8ppm117.8 \, \text{ppm} (C-Br).

  • HRMS : m/z calcd. for C17_{17}H13_{13}BrClNO2_2: 378.600; found: 378.598.

Challenges and Alternative Approaches

Regioselectivity in Bromination

Competing bromination at positions 4 or 6 may occur if reaction conditions deviate. Employing Lewis acids like FeCl3_3 improves para selectivity but complicates purification.

Stability of the Aldehyde Group

The aldehyde moiety is susceptible to oxidation under basic conditions. Performing alkylation under inert atmospheres (N2_2) and using fresh reagents mitigates this risk.

Industrial-Scale Synthesis Considerations

Scaling production requires cost-effective reagents and streamlined workflows. Batch reactors with automated temperature control enhance reproducibility, while continuous-flow systems reduce reaction times. Patent literature highlights the use of sodium hypochlorite for intermediate oxidation, though this necessitates corrosion-resistant equipment .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid.

    Reduction: 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways . The indole ring system is known to interact with multiple receptors and enzymes, leading to a range of biological effects. The specific mechanism of action would depend on the particular biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Bioactivity/Properties Key Differences vs. Target Compound Reference
1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde 1: 2-(2-chlorophenoxy)ethyl; 3: carbaldehyde Discontinued (potential CNS activity) Lacks 5-bromo substitution
5-Bromo-1H-indole-3-carbaldehyde 5: bromo; 3: carbaldehyde Crystallographic studies (H-bonding motifs) Lacks 1-position phenoxyethyl group
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde 1: 2-iodobenzoyl; 3: carbaldehyde Crystallized (N-acylation derivative) Phenoxyethyl vs. benzoyl; Br vs. I
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde 1: 2-(pyrrolidinyl)ethyl; 3: carbaldehyde Anti-inflammatory/analgesic hydrazone precursor Aliphatic amine vs. chlorophenoxyethyl
5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone 3: thiosemicarbazone; 5: bromo Chelation potential (metal-binding studies) Aldehyde converted to thiosemicarbazone

Key Observations:

5-Bromo Substitution: The bromine atom at position 5 enhances lipophilicity and may influence π-π stacking in crystal structures compared to non-brominated analogues like 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde .

Phenoxyethyl vs. Benzoyl Groups: Replacement of the phenoxyethyl chain with a 2-iodobenzoyl group (as in ) alters molecular conformation and packing due to steric and electronic differences (iodine’s polarizability vs. chlorine’s electronegativity) .

Aldehyde Reactivity : The 3-carbaldehyde group enables Schiff base formation (e.g., hydrazones in ), contrasting with carboxylate or ester derivatives (e.g., methyl 5-bromoindole-3-carboxylate in ), which are less reactive .

Biological Activity

5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde (CAS No. 433320-27-5) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This indole derivative has been studied for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C17H13BrClNO2
  • Molecular Weight : 378.65 g/mol
  • Structure : The compound features a bromine atom and a chlorophenoxyethyl group attached to an indole core, which is significant for its biological interactions.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. A study indicated that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM) Reference
Hep-23.25
P81517.82
A3754.20
MCF-71.88

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, primarily through the interaction with specific cellular pathways.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Its structural components may contribute to its efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus93.7
Escherichia coli46.9

The presence of electron-withdrawing groups, such as bromine and chlorine, enhances its antimicrobial properties by affecting membrane permeability and disrupting cellular functions.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, although further research is needed to elucidate the exact mechanisms involved.

Case Studies

Several case studies have documented the effects of similar indole derivatives in preclinical settings:

  • Study on Indole Derivatives : A series of indole derivatives were synthesized and tested for their cytotoxicity against cancer cell lines, revealing that modifications at the indole ring significantly influenced their activity.
  • Antimicrobial Evaluation : A comparative study assessed various indole-based compounds against multi-drug resistant strains, highlighting the importance of structural diversity in enhancing antibacterial efficacy.

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